1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione
Description
1-{[4-(Propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound featuring an indole-2,3-dione (isatin) core substituted at the 1-position with a benzyl group bearing a para-isopropoxy moiety. The molecular formula is inferred as C₁₈H₁₇NO₃, with the isopropoxy group contributing to increased lipophilicity compared to smaller alkoxy substituents. Its synthesis likely involves alkylation of the indole-2,3-dione core with 4-(propan-2-yloxy)benzyl halides, a method analogous to phthalimide derivative preparations described in the literature . Structural characterization of such compounds typically employs crystallographic tools like SHELXL or OLEX2, which are industry standards for small-molecule refinement .
Properties
IUPAC Name |
1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(2)22-14-9-7-13(8-10-14)11-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPAZUUXCFEZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione involves several steps. One common method involves the reaction of 4-(propan-2-yloxy)benzyl chloride with isatin in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Analogous Compounds
*ClogP estimated using substituent contributions; precise values require experimental validation.
Functional Group Impact on Bioactivity
- Piperazine-containing derivatives () balance lipophilicity with solubility via protonatable nitrogen .
- Electron Effects : The electron-donating isopropoxy group may stabilize resonance structures in the indole-2,3-dione core, altering redox behavior or receptor binding compared to electron-withdrawing groups (e.g., fluorophenyl in ).
- Hydrazone moieties (e.g., compound 12) enhance antimicrobial potency via chelation or oxidative stress mechanisms .
Biological Activity
1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione, also referred to as a derivative of indole, has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a propan-2-yloxy group attached to a phenyl ring, which is further connected to a dihydro-indole core. This unique arrangement contributes to its biological properties.
Anticancer Activity
Research indicates that derivatives of indole compounds often exhibit significant anticancer properties. A study conducted on various indole derivatives, including those similar to this compound, demonstrated promising antiproliferative effects against several cancer cell lines. For instance:
- GI50 Values : The GI50 values for these compounds ranged from 26 nM to 86 nM across different cancer cell lines, indicating potent activity compared to established drugs like erlotinib (GI50 = 33 nM) .
The mechanism through which this compound exerts its biological effects primarily involves interaction with specific molecular targets. The indole structure allows for π-π interactions and hydrogen bonding, enhancing binding affinity to various receptors and enzymes. This interaction can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structure | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| Erlotinib | N/A | 33 | EGFR Inhibitor |
| Compound Va | Similar | 71 | EGFR Inhibitor |
| Compound Vg | Similar | 85 | BRAF Inhibitor |
The data indicates that the compound's structural modifications significantly influence its biological activity.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of indole derivatives:
- Antiproliferative Assays : Various derivatives were tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. The findings showed that certain modifications enhance anticancer activity significantly .
- EGFR Inhibition : Specific derivatives exhibited strong inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The IC50 values for these compounds were comparable or superior to existing inhibitors like erlotinib .
- Apoptotic Induction : Some studies suggest that these compounds may act as apoptotic inducers by activating caspase pathways, leading to programmed cell death in cancer cells .
Q & A
Q. What are the established synthetic routes for 1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 4-(propan-2-yloxy)benzaldehyde with a primary amine (e.g., methylamine) to form a Schiff base intermediate.
- Cyclization : Using acidic or thermal conditions to cyclize the intermediate into the indole-2,3-dione core.
- Functionalization : Introducing substituents via alkylation or acylation, with careful control of reaction time and temperature (e.g., 60–80°C in anhydrous DMF) to avoid side products . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing N- vs. O-alkylation).
- HPLC-MS : To assess purity (>95%) and molecular ion integrity.
- X-ray Crystallography : For resolving ambiguous stereochemistry or verifying solid-state interactions, as demonstrated in structurally related indole-diones .
- FT-IR : To identify carbonyl (C=O) stretches (~1700–1750 cm) and aromatic C-H bonds .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a scaffold for:
- Antimicrobial Agents : Structure-activity relationship (SAR) studies by modifying the propan-2-yloxy group to enhance bacterial membrane penetration.
- Kinase Inhibitors : The indole-2,3-dione core mimics ATP-binding motifs, enabling competitive inhibition assays .
- Prodrug Development : Functionalization at the N-1 position to improve pharmacokinetic properties (e.g., esterase-sensitive prodrugs) .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation step?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the indole nitrogen.
- Catalysis : Adding catalytic KI (1–2 mol%) via a Menschutkin reaction mechanism accelerates alkyl halide reactivity.
- Temperature Control : Maintaining 50–60°C prevents thermal decomposition of the alkylating agent. Post-reaction quenching with ice-water minimizes byproduct formation .
Q. How should researchers resolve contradictions in reported solubility data?
Discrepancies often arise from:
- Solvent Purity : Residual water in DMSO can artificially reduce solubility. Use anhydrous solvents and Karl Fischer titration to verify.
- Experimental Methods : Compare shake-flask vs. HPLC-derived solubility. For low-solubility compounds (<1 mg/mL), use nephelometry or dynamic light scattering (DLS) to quantify aggregates .
- Temperature : Report solubility at standardized temperatures (e.g., 25°C ± 0.5°C) to ensure reproducibility .
Q. What strategies are effective for studying the compound’s environmental fate?
Follow frameworks like Project INCHEMBIOL:
- Biodegradation Assays : Use OECD 301B (CO evolution test) to assess microbial degradation.
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS/MS.
- Adsorption Analysis : Conduct batch experiments with soil samples (e.g., loam, clay) to determine K (organic carbon partition coefficient) .
Q. How can computational modeling guide SAR studies?
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, EGFR). Focus on π-π stacking between the indole ring and hydrophobic enzyme pockets.
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability. Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. What experimental designs mitigate variability in biological activity assays?
- Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 μM) with triplicate measurements to calculate IC/EC.
- Controls : Include vehicle-only controls and reference inhibitors (e.g., doxorubicin for cytotoxicity assays).
- Statistical Models : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring p < 0.05 significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
